molecular formula C44H28N2O4 B14136297 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)

1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone)

Cat. No.: B14136297
M. Wt: 648.7 g/mol
InChI Key: CMPGSQUCKNQHCM-UHFFFAOYSA-N
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Description

1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) is an organic compound with the molecular formula C44H28N2O4 and a molecular weight of 648.71 g/mol This compound is known for its unique structural properties, which include a phenoxazine core and phenyl methanone groups

Preparation Methods

The synthesis of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques to ensure consistency and scalability.

Chemical Reactions Analysis

1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified phenoxazine derivatives with altered electronic and photophysical properties.

Scientific Research Applications

1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) exerts its effects is primarily through its electronic structure. The phenoxazine core and phenyl methanone groups facilitate efficient electron transfer and energy absorption/emission processes. These properties are exploited in applications like OLEDs, where the compound acts as an emitter, converting electrical energy into light . The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, influencing the overall performance and efficiency.

Comparison with Similar Compounds

1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) can be compared with other similar compounds such as:

The uniqueness of 1,4-Phenylenebis((4-(10H-phenoxazin-10-yl)phenyl)methanone) lies in its specific combination of phenoxazine and phenyl methanone groups, which provide a balance of stability, luminescence, and electronic properties suitable for advanced material applications.

Properties

Molecular Formula

C44H28N2O4

Molecular Weight

648.7 g/mol

IUPAC Name

[4-(4-phenoxazin-10-ylbenzoyl)phenyl]-(4-phenoxazin-10-ylphenyl)methanone

InChI

InChI=1S/C44H28N2O4/c47-43(31-21-25-33(26-22-31)45-35-9-1-5-13-39(35)49-40-14-6-2-10-36(40)45)29-17-19-30(20-18-29)44(48)32-23-27-34(28-24-32)46-37-11-3-7-15-41(37)50-42-16-8-4-12-38(42)46/h1-28H

InChI Key

CMPGSQUCKNQHCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97

Origin of Product

United States

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